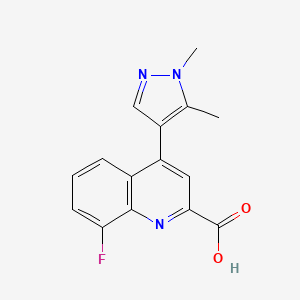

4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c1-8-11(7-17-19(8)2)10-6-13(15(20)21)18-14-9(10)4-3-5-12(14)16/h3-7H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWVYNZQUNMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Assembly

A tandem cyclization-coupling approach reduces step count:

Photochemical Fluorination

Late-stage fluorination via Ir(ppy)₃-catalyzed C–H activation introduces fluorine at position 8 post-coupling, offering flexibility in regiochemistry.

Challenges and Optimization

-

Regioselectivity : Competing C3 vs. C4 bromination in quinoline requires careful control of NBS stoichiometry.

-

Catalyst Loading : Reducing Pd catalyst to 2 mol% with neocuproine as a ligand maintains efficiency while lowering costs.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be used to convert quinoline derivatives to dihydroquinolines.

Substitution: The pyrazole and fluorine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives, which can be further modified for various applications.

Reduction: Dihydroquinolines, which exhibit different biological activities compared to their quinoline counterparts.

Substitution: Substituted pyrazoles and fluorinated quinolines, which can be used in drug design and development.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of fluoroquinolines exhibit significant antimicrobial properties. The incorporation of the pyrazole group in 4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid has been shown to enhance these properties. Studies have demonstrated that this compound exhibits potent activity against various bacterial strains, making it a candidate for antibiotic development .

Anticancer Potential

The compound's ability to inhibit specific kinases has been explored in the context of cancer treatment. For instance, related compounds have demonstrated nanomolar inhibition of MET kinase activity, suggesting that this compound could be effective in targeting cancer cells . Preclinical studies are warranted to assess its efficacy and safety in vivo.

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that the pyrazole derivatives may possess analgesic and anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways, making them potential candidates for pain management therapies.

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Research into similar compounds has shown efficacy against various pests and diseases affecting crops. The fluoroquinoline structure is known to interfere with the metabolic processes of pests, suggesting that this compound could be developed into an effective agricultural agent .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows for its use as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Case Studies

Mechanism of Action

The mechanism by which 4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Containing Quinoline Derivatives

The dimethylpyrazole group distinguishes this compound from other quinoline derivatives. For instance, compounds like those in incorporate coumarin-pyrazole hybrids but lack the fluorine and carboxylic acid groups, which are critical for hydrogen bonding and acidity in the target compound .

Fluorinated Quinoline Carboxylic Acids

The 8-fluoro substitution is analogous to fluoroquinolones (e.g., ciprofloxacin), where fluorine enhances antibacterial activity by increasing membrane permeability and DNA gyrase inhibition. However, the pyrazole substituent here may alter target specificity compared to traditional piperazine or cyclopropyl groups in fluoroquinolones .

Carboxylic Acid Functionalization

The quinoline core in the target compound may confer distinct π-π stacking interactions compared to thiazolidine or piperazine systems .

Physicochemical Properties

Notes:

- The target compound’s lower logP compared to coumarin hybrids suggests better aqueous solubility, while its fluorine may enhance bioavailability over non-fluorinated analogs .

- The dimethylpyrazole group likely reduces metabolic degradation compared to unsubstituted pyrazoles, as methyl groups block oxidative sites .

Biological Activity

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid, also known by its CAS number 2866323-20-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a pyrazole substituent, which is known to enhance biological activity through various mechanisms. Its molecular formula is C14H12FN3O2, and it possesses unique characteristics that contribute to its efficacy in biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives, including those similar to this compound. For instance:

- Mechanism : Pyrazole derivatives have shown efficacy against a range of viruses by inhibiting viral replication and interfering with viral entry into host cells.

- Case Study : A related pyrazole compound demonstrated significant inhibition of HIV-1 replication in vitro, showcasing the potential for this class of compounds in antiviral therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis.

- Research Findings : A study reported that related fluoroquinoline derivatives showed minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains of Staphylococcus aureus .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer activity:

- Mechanism : It may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators.

- Case Study : In vitro tests indicated that compounds with similar structures reduced cell viability in various cancer cell lines by over 50% at concentrations around 10 µM .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antiviral | HIV-1 | Inhibition of replication | 4 - 20 |

| Antibacterial | Staphylococcus aureus | MIC = 2 | 2 |

| Anticancer | Various cancer cell lines | >50% viability reduction | 10 |

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety allows for intercalation into DNA, disrupting replication processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,5-dimethyl-1H-pyrazol-4-yl)-8-fluoroquinoline-2-carboxylic acid, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic addition and cyclocondensation reactions, similar to ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives. For example, site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yield structurally analogous quinoline-pyrazole hybrids . Purity is validated using HPLC , IR , NMR , and HRMS to confirm molecular weight and functional groups, as demonstrated in studies of related quinoxaline derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography (for solid-state conformation), 1H/13C NMR (to confirm substituent positions and stereochemistry), and HRMS (for exact mass determination) are critical. For example, studies on ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates used these techniques to resolve pyrazole and quinoline ring connectivity . IR spectroscopy further confirms carboxylic acid and fluorine substituents .

Advanced Research Questions

Q. What strategies optimize the yield and regioselectivity of pyrazole-quinoline hybrid synthesis?

- Methodological Answer : Reaction conditions such as solvent polarity (ethanol vs. DMF) and base selection (triethylamine vs. DBU) influence regioselectivity. For instance, triethylamine in ethanol promotes cyclocondensation without side reactions in quinoxaline synthesis . Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for hydrazonoyl chlorides) are also critical for minimizing byproducts .

Q. How do structural modifications (e.g., fluorination, pyrazole substitution) affect biological activity?

- Methodological Answer : Fluorine at position 8 enhances metabolic stability and membrane permeability, as seen in fluoroquinolone antibiotics . Pyrazole methylation (1,5-dimethyl groups) reduces steric hindrance, improving binding to enzymatic pockets. Comparative SAR studies of quinoline-4-carboxylic acid derivatives with varied aryl groups (e.g., bromo, methoxy) show that electron-withdrawing substituents enhance antitumor activity .

Q. What mechanisms underlie the compound’s reported enzyme inhibition or receptor-binding properties?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) assays reveal interactions with target proteins. For example, carboxylic acid moieties in similar compounds chelate metal ions in enzyme active sites (e.g., bacterial DNA gyrase), while the pyrazole ring engages in hydrophobic interactions . Fluorescence polarization assays quantify binding affinity to receptors like adenosine A2A .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported biological activities (e.g., antitumor vs. antibacterial) be resolved?

- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, bacterial strain selection) may explain contradictions. For example, antitumor activity in breast cancer cells (MCF-7) but not in lung cancer (A549) could reflect differential expression of target proteins . Standardized protocols (e.g., CLSI guidelines for antibacterial assays) improve reproducibility .

Q. Why do some studies report low solubility despite structural similarity to highly bioavailable fluoroquinolones?

- Methodological Answer : The 1,5-dimethylpyrazole group introduces hydrophobicity, reducing aqueous solubility. Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., esterification of the carboxylic acid) mitigate this issue, as shown in pharmacokinetic studies of related compounds .

Computational and Theoretical Approaches

Q. What computational tools predict the compound’s ADMET properties?

- Methodological Answer : SwissADME predicts absorption (high gastrointestinal permeability) and metabolism (CYP3A4/2D6 substrate). Molecular dynamics simulations assess blood-brain barrier penetration, critical for CNS-targeted applications. For example, fluorine substitution reduces P-glycoprotein efflux, enhancing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.